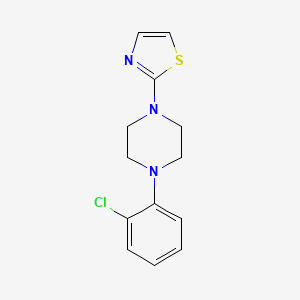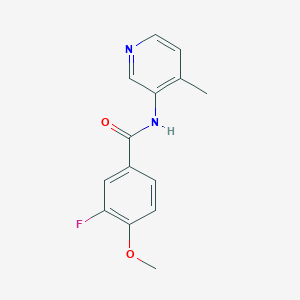![molecular formula C17H18F3N3O B15116654 1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15116654.png)
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethylpyridinyl group, which contribute to its distinct chemical behavior.
準備方法
The synthesis of 1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine core is then reacted with 2-methoxyphenyl halides in the presence of a base to introduce the methoxyphenyl group.
Introduction of Trifluoromethylpyridinyl Group: The final step involves the reaction of the intermediate with 6-(trifluoromethyl)pyridin-2-yl halides under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
化学反応の分析
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and electrophiles like nitric acid for nitration.
科学的研究の応用
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar compounds to 1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine include:
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine: Differing in the position of the trifluoromethyl group on the pyridine ring.
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-4-yl]piperazine: Another positional isomer with the trifluoromethyl group at the 4-position.
1-(2-Methoxyphenyl)-4-[6-(difluoromethyl)pyridin-2-yl]piperazine: Featuring a difluoromethyl group instead of trifluoromethyl.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
特性
分子式 |
C17H18F3N3O |
|---|---|
分子量 |
337.34 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H18F3N3O/c1-24-14-6-3-2-5-13(14)22-9-11-23(12-10-22)16-8-4-7-15(21-16)17(18,19)20/h2-8H,9-12H2,1H3 |
InChIキー |
ZWAGQRYLCAYJQF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B15116578.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15116583.png)
![1-(3-Methoxyphenyl)-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B15116584.png)
![3-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-5-fluoropyridine](/img/structure/B15116586.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15116589.png)
![6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B15116592.png)
![2-Methyl-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1,3,4-thiadiazole](/img/structure/B15116600.png)
![6-ethyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15116609.png)
![5-Bromo-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B15116614.png)

![N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B15116633.png)
![2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B15116639.png)
![1-(3-Methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15116646.png)

